molecular formula C6H16ClNO3 B1141968 (S)-O-((2,2-dimethyl-1,3-dioxolan-4-yl)methyl)hydroxylamine CAS No. 120564-14-9

(S)-O-((2,2-dimethyl-1,3-dioxolan-4-yl)methyl)hydroxylamine

Cat. No.: B1141968
CAS No.: 120564-14-9
M. Wt: 185.64914
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-O-((2,2-dimethyl-1,3-dioxolan-4-yl)methyl)hydroxylamine is a chemical compound with the molecular formula C6H13NO2. It is characterized by a dioxolane ring structure, which is a five-membered ring containing two oxygen atoms. This compound is often used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-O-((2,2-dimethyl-1,3-dioxolan-4-yl)methyl)hydroxylamine typically involves the reaction of 2,2-dimethyl-1,3-dioxolane-4-methanamine with hydroxylamine. The reaction is carried out under controlled conditions to ensure the desired stereochemistry is achieved. The process may involve the use of solvents such as methanol or ethanol and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

(S)-O-((2,2-dimethyl-1,3-dioxolan-4-yl)methyl)hydroxylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oximes, while reduction can produce amines. Substitution reactions can result in a variety of substituted hydroxylamine derivatives .

Scientific Research Applications

(S)-O-((2,2-dimethyl-1,3-dioxolan-4-yl)methyl)hydroxylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-O-((2,2-dimethyl-1,3-dioxolan-4-yl)methyl)hydroxylamine involves its interaction with molecular targets such as enzymes and proteins. The hydroxylamine group can form covalent bonds with active sites on enzymes, inhibiting their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and developing enzyme inhibitors .

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethyl-1,3-dioxolane-4-methanamine: Similar in structure but lacks the hydroxylamine group.

    (S)-(+)-2,2-Dimethyl-1,3-dioxolan-4-ylmethanol: Contains a hydroxyl group instead of a hydroxylamine group.

    (S)-(-)-4-(Chloromethyl)-2,2-dimethyl-1,3-dioxolane: Contains a chloromethyl group instead of a hydroxylamine group.

Uniqueness

The presence of the hydroxylamine group in (S)-O-((2,2-dimethyl-1,3-dioxolan-4-yl)methyl)hydroxylamine makes it unique compared to similar compounds. This functional group allows the compound to participate in specific chemical reactions, such as the formation of oximes and amines, which are not possible with the other compounds listed .

Properties

IUPAC Name

O-[[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO3/c1-6(2)8-3-5(10-6)4-9-7/h5H,3-4,7H2,1-2H3/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCIKEGMDLASJHI-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(O1)CON)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(OC[C@H](O1)CON)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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